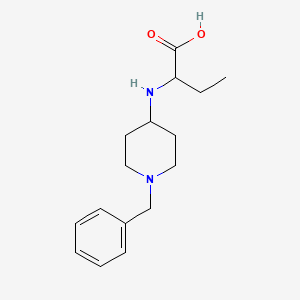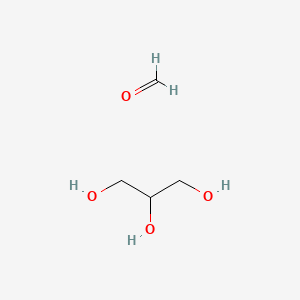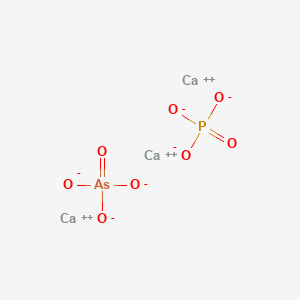
Lead diundec-10-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead diundec-10-enoate is a chemical compound with the molecular formula C22H38O4Pb. It is also known by its IUPAC name, lead (2+); undec-10-enoate. This compound is characterized by the presence of lead and two undec-10-enoate groups. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Lead diundec-10-enoate can be synthesized through the esterification of 10-undecenoic acid, which is derived from castor oil, with lead acetate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of solvents and purification steps, such as recrystallization, are also common to obtain high-purity products.
化学反应分析
Lead diundec-10-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of lead oxide and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of lead metal and alcohols.
Substitution: The compound can undergo substitution reactions where the undec-10-enoate groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields lead oxide and carboxylic acids, while reduction produces lead metal and alcohols.
科学研究应用
Lead diundec-10-enoate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its cytotoxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices due to its unique chemical properties.
Industry: this compound is used in the production of polymers and coatings, where it acts as a stabilizer and enhances the material properties.
作用机制
The mechanism of action of lead diundec-10-enoate involves its interaction with cellular components and enzymes. The lead ions in the compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, the undec-10-enoate groups can interact with lipid membranes, affecting their integrity and function.
At the molecular level, this compound can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation. The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
相似化合物的比较
Lead diundec-10-enoate can be compared with other lead-containing compounds such as lead acetate and lead oxide.
Lead acetate: Unlike this compound, lead acetate is more soluble in water and is commonly used in analytical chemistry and as a reagent in organic synthesis.
Lead oxide: Lead oxide is primarily used in the production of lead-acid batteries and glass manufacturing. It has different chemical properties and applications compared to this compound.
Other similar compounds include lead stearate and lead oleate, which are used as stabilizers in plastics and lubricants. This compound is unique due to its specific structure and the presence of undec-10-enoate groups, which impart distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it valuable in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its potential in different applications.
属性
CAS 编号 |
94232-40-3 |
|---|---|
分子式 |
C22H38O4Pb |
分子量 |
574 g/mol |
IUPAC 名称 |
lead(2+);undec-10-enoate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |
InChI 键 |
CVCNKHFNZWSRBI-UHFFFAOYSA-L |
规范 SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






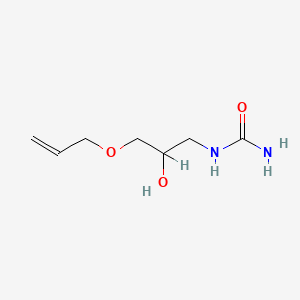
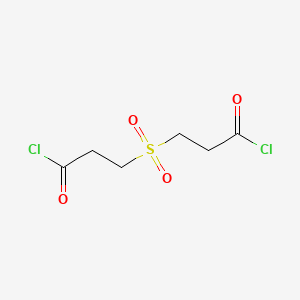
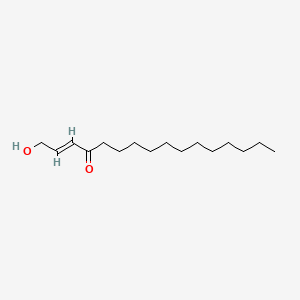

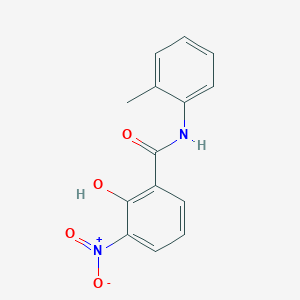
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

